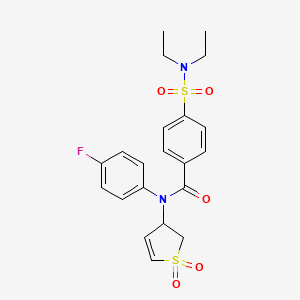

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S2/c1-3-23(4-2)31(28,29)20-11-5-16(6-12-20)21(25)24(18-9-7-17(22)8-10-18)19-13-14-30(26,27)15-19/h5-14,19H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVZXIRCUTWQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is , and it features a sulfonamide functional group, a thiophene ring, and a fluorophenyl moiety. These structural components contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.55 g/mol |

| Purity | Typically ≥95% |

The primary mechanism of action for sulfonamide compounds involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the incorporation of para-aminobenzoic acid (PABA) into folic acid. This mechanism is similar to other known sulfonamides and provides a basis for its antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests its potential as an antibiotic agent. In vitro studies have shown that sulfonamides can effectively inhibit various bacterial strains, making them candidates for further development in antibiotic therapies.

Antitumor Activity

Emerging studies suggest that derivatives of thiophene-based compounds may possess antitumor properties. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines in vitro. The structural elements may enhance their ability to interact with cellular targets involved in tumor growth and proliferation .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against common bacterial strains. Results indicated that modifications in the thiophene ring significantly enhanced antibacterial activity compared to traditional sulfonamides.

- Antitumor Potential : Research on benzothiazole derivatives revealed potent antitumor effects against breast cancer cell lines. The structure-activity relationship highlighted that specific substitutions could improve selectivity and efficacy .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituents, spectral data, and biological activities.

Structural and Functional Comparisons

Sulfonamide/Sulfamoyl Derivatives The diethylsulfamoyl group in the target compound and 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide enhances solubility and metabolic stability compared to non-sulfonamide analogs. In contrast, 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide lacks sulfonamide groups, reducing polarity but increasing lipophilicity.

Fluorinated Aromatic Systems The 4-fluorophenyl group in the target compound and N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide introduces electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

Heterocyclic Moieties

- The sulfone-modified thiophene in the target compound contrasts with the thiazole in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide . Thiazoles often exhibit higher aromatic stability, while sulfone-thiophenes may improve oxidative resistance.

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing 4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-fluorophenyl)benzamide?

The synthesis typically involves multi-step reactions, including amidation, sulfonylation, and functional group protection/deprotection. Key steps include:

- Amidation : Use coupling agents (e.g., HATU or EDC) to form the benzamide core. Temperature control (~0–5°C) minimizes side reactions .

- Sulfonylation : Diethylsulfamoyl group introduction requires anhydrous conditions and bases like triethylamine to stabilize intermediates .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Monitor progress via TLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents, particularly distinguishing dihydrothiophene-dioxo and fluorophenyl proton environments .

- LC-MS (ESI) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Use reverse-phase C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S values to confirm stoichiometry .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values should be triplicated to ensure reproducibility .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or HeLa) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address low yield during the final amidation step?

- Optimize Coupling Agents : Replace EDC with HATU for sterically hindered amines, improving activation efficiency .

- Solvent Selection : Switch from DMF to dichloromethane to reduce racemization.

- Temperature Modulation : Conduct reactions at −20°C to stabilize reactive intermediates .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters .

- Batch Analysis : Check compound purity via HPLC; impurities >1% can skew activity .

- Statistical Rigor : Use ANOVA with post-hoc tests to assess significance across replicates .

Q. What computational strategies predict the compound’s interaction with biological targets?

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetyl groups at the sulfamoyl moiety for improved bioavailability .

Q. What strategies ensure regioselectivity during the dihydrothiophene-dioxo ring formation?

- Oxidant Selection : Replace m-CPBA with oxone to avoid over-oxidation, confirmed by ¹H NMR monitoring of sulfone formation .

- Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered position .

Q. How can target identification studies elucidate the compound’s mechanism of action?

- Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down binding proteins, identified via LC-MS/MS .

- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal targets in cancer cells .

Q. What stability studies are critical for long-term storage and experimental reproducibility?

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products .

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the sulfamoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.